molecular formula C15H11N B177005 4-Phenylisoquinoline CAS No. 19571-30-3

4-Phenylisoquinoline

Cat. No.: B177005
CAS No.: 19571-30-3
M. Wt: 205.25 g/mol
InChI Key: MVTFMJPVPXNIFC-UHFFFAOYSA-N
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Description

4-Phenylisoquinoline is a heterocyclic aromatic organic compound that consists of an isoquinoline ring system with a phenyl group attached at the fourth position Isoquinolines are a class of compounds known for their diverse biological activities and are found in many natural products and synthetic pharmaceuticals

Safety and Hazards

The safety data sheet for a related compound, 4-Phenoxyaniline, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

4-Phenylisoquinoline is a type of isoquinoline, a large group of natural products . Isoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

For instance, some isoquinolines act by inhibiting bacterial DNA gyrase , a process which is pH and concentration dependent . The bactericidal activity can be partly abolished if protein synthesis is inhibited by chloramphenicol, or if RNA synthesis is inhibited by rifampicin .

Biochemical Pathways

Isoquinolines, including this compound, are known to affect various biochemical pathways. They are formed endogenously as metabolites of neurotransmitters . Despite vast structural diversity, isoquinolines share a common biosynthetic origin beginning with the first committed intermediate (S)-norcoclaurine, which is formed through the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) .

Pharmacokinetics

The pharmacokinetics of related compounds, such as the 4-quinolones, have been studied . These compounds are 80 to 100% bioavailable, absorption occurring within 1 to 3 hours . They are widely distributed throughout the body, with volumes of distribution greater than 1.5 L/kg . Metabolism of the 4-quinolones occurs primarily at the C7 position in the piperazinyl ring . Elimination half-lives vary between 3 and 5 hours .

Result of Action

Isoquinolines and their derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, a study has shown that a highly efficient method for the synthesis of isoquinolines, including this compound, via a Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water . This suggests that the compound’s action could be influenced by environmental factors such as pH and temperature.

Biochemical Analysis

Biochemical Properties

It is known that benzylisoquinoline alkaloids, the class of compounds to which 4-Phenylisoquinoline belongs, interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific enzymes and proteins that this compound interacts with are yet to be identified.

Cellular Effects

Some studies suggest that similar compounds may have significant effects on various types of cells and cellular processes . For instance, they may influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not completely understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been observed to have changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models

Metabolic Pathways

It is likely that this compound is involved in several metabolic pathways, interacting with various enzymes or cofactors

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is likely that this compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like halogens, nitrating agents.

Major Products:

    Oxidation: Isoquinoline N-oxides.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated or nitrated isoquinoline derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

4-phenylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTFMJPVPXNIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346098
Record name 4-Phenylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19571-30-3
Record name 4-Phenylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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